molecular formula C17H17N5O2 B2665572 (5-methylisoxazol-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone CAS No. 2034244-38-5

(5-methylisoxazol-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone

Cat. No. B2665572
CAS RN: 2034244-38-5
M. Wt: 323.356
InChI Key: DKULVZNVNFHAEZ-UHFFFAOYSA-N
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Description

The compound “(5-methylisoxazol-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone” is a complex organic molecule. It contains several functional groups including a 5-methylisoxazole, a 1,2,3-triazole, and a pyrrolidine .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, specific synthesis methods for this exact compound were not found in the available resources .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 5-methylisoxazole ring, a 1,2,3-triazole ring, and a pyrrolidine ring . These rings are likely to influence the compound’s reactivity and properties.


Chemical Reactions Analysis

The chemical reactions involving this compound would be influenced by the functional groups present in its structure. The isoxazole, triazole, and pyrrolidine rings are all reactive sites that could participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Unfortunately, specific details about these properties were not found in the available resources .

Scientific Research Applications

Naphtho [1,2-e] [1,3]oxazines Synthesis

The compound has been utilized in the synthesis of naphtho [1,2-e] [1,3]oxazines . Researchers have developed an efficient method for synthesizing these heterocyclic compounds via a one-pot condensation reaction. By combining β-naphthol, 3-amino-5-methylisoxazole, and arylaldehydes catalyzed by bismuth (III) trifluoromethanesulfonate, they obtained various naphtho [1,2-e] [1,3]oxazines. These compounds exhibit potential for applications in materials science, drug discovery, and photochromic switches .

1,2,3-Triazole Moiety-Based Medicinal Scaffolds

The 1,2,3-triazole moiety is a versatile scaffold in medicinal chemistry. The compound contributes to this field. Researchers have explored derivatives containing the 1,2,3-triazole ring for their anti-HIV, antitubercular, antiviral, antibacterial, and anticancer activities. These scaffolds hold promise for developing novel therapeutic agents .

Antituberculosis Agents with a Novel Mechanism of Action

The compound’s 1,2,3-triazole moiety has also been investigated for its potential as an antituberculosis agent. Specifically, 3-phenyl-5-(1-phenyl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole derivatives have shown promise. Further chemical optimization and biological research are needed to identify non-toxic antituberculosis agents with a unique mechanism of action .

Photochromic Switches and Oxazine Rings

Researchers have explored the compound’s photochromic properties. It can serve as a fast and stable photochromic switch based on the opening and closing of an oxazine ring. These properties have applications in optical devices and materials .

Antimicrobial Activities

The compound’s derivatives, such as dihydro-2H-benzo- and naphtho-1,3-oxazines, have been synthesized and evaluated for their antimicrobial activities. These compounds exhibit potential as antibacterial agents .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity. Specific safety information for this compound was not found in the available resources .

Future Directions

The future research directions for this compound could include further investigation into its synthesis, properties, and potential applications. Given the biological activity of similar compounds, it could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

(5-methyl-1,2-oxazol-3-yl)-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-12-9-15(19-24-12)17(23)21-8-7-14(10-21)22-11-16(18-20-22)13-5-3-2-4-6-13/h2-6,9,11,14H,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKULVZNVNFHAEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCC(C2)N3C=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-methylisoxazol-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone

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